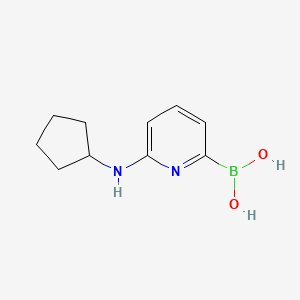

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(cyclopentylamino)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

化学反応の分析

Types of Reactions: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms that involve boron.

作用機序

The mechanism of action of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and in the design of enzyme inhibitors. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst .

類似化合物との比較

- (6-(Cyclopropylamino)pyridin-2-yl)boronic acid

- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

- 6-Chloro-3-pyridinylboronic acid

Comparison: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid is unique due to its cyclopentylamino substitution, which imparts distinct steric and electronic properties. This makes it more suitable for certain reactions compared to its analogs, such as (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, which has a smaller cyclopropyl group. The presence of the cyclopentyl group can enhance the compound’s stability and reactivity in specific applications .

生物活性

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylamine with pyridin-2-boronic acid derivatives through methods such as Suzuki coupling. This synthetic route allows for the introduction of various substituents that can modulate the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against pancreatic adenocarcinoma cells, showing an IC50 value of approximately 7.29 μM, indicating its potential as a selective anticancer agent .

In a comparative study, derivatives of boronic acids were evaluated for their cytotoxic effects on prostate cancer cells. Compounds similar to this compound reduced cell viability significantly while maintaining higher viability in healthy cells, showcasing a promising therapeutic window .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | Capan-1 (Pancreatic) | 7.29 | High |

| B5 | PC-3 (Prostate) | 5.00 | Moderate |

| B7 | PC-3 (Prostate) | 4.44 | Moderate |

Antiviral Activity

The compound has also been evaluated for antiviral properties against several viruses, including SARS-CoV and influenza strains. In vitro studies indicated moderate antiviral activity with effective concentrations ranging from 39.5 to 31.3 μM against respiratory viruses . These findings suggest that modifications to the boronic acid structure could enhance its efficacy as an antiviral agent.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways critical for cell proliferation and survival. Specifically, it has been observed to induce G2/M phase arrest in cancer cells, suggesting a targeted approach to disrupt cell cycle progression .

Case Studies

- Anticancer Efficacy : A study assessed the effects of various boronic acid derivatives on cancer cell lines. The results indicated that compounds with cyclopentyl substitutions had enhanced selectivity towards cancer cells compared to normal peripheral blood mononuclear cells (PBMCs), providing insights into their therapeutic potential .

- Antiviral Studies : Another investigation focused on the antiviral properties of boronic acids, including this compound, revealing that certain structural modifications could improve activity against viral targets such as SARS-CoV-2 .

特性

IUPAC Name |

[6-(cyclopentylamino)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8,14-15H,1-2,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNRDLKRHNRJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)NC2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671275 |

Source

|

| Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-06-2 |

Source

|

| Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。